Diethyl 4-Bromo-2-fluorobenzylphosphonate
CAS No.:
Cat. No.: VC18359634
Molecular Formula: C11H15BrFO3P
Molecular Weight: 325.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BrFO3P |
|---|---|
| Molecular Weight | 325.11 g/mol |
| IUPAC Name | 4-bromo-1-(diethoxyphosphorylmethyl)-2-fluorobenzene |
| Standard InChI | InChI=1S/C11H15BrFO3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 |
| Standard InChI Key | WGQJXOURLXLCNO-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(CC1=C(C=C(C=C1)Br)F)OCC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Diethyl 4-bromo-2-fluorobenzylphosphonate is systematically named as diethyl [(4-bromo-2-fluorophenyl)methyl]phosphonate. Its molecular formula is C₁₁H₁₅BrFO₃P, with a molecular weight of 325.11 g/mol. The structure features a benzyl group substituted with bromine at the para position and fluorine at the ortho position, linked to a diethyl phosphonate moiety. This arrangement confers distinct reactivity patterns, as the electron-withdrawing halogens modulate the electrophilicity of the benzyl carbon .
Spectral Data and Computational Analysis
While experimental spectral data for this compound remains sparse in public databases, computational predictions based on analogous phosphonates suggest the following key features:
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¹H NMR: A triplet for the phosphonate methylene group (δ 4.0–4.2 ppm, J = 7.5 Hz), aromatic protons (δ 7.2–7.8 ppm), and ethyl group signals (δ 1.2–1.4 ppm).
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³¹P NMR: A singlet near δ 25 ppm, typical for trialkyl phosphonates.
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IR Spectroscopy: Strong absorption bands at 1250–1200 cm⁻¹ (P=O stretch) and 1020–980 cm⁻¹ (P-O-C symmetric stretch) .
Synthesis and Optimization
Conventional Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Arbuzov Reaction: Treatment of 4-bromo-2-fluorobenzyl bromide with triethyl phosphite under reflux yields the crude phosphonate. This method, while straightforward, often requires purification via column chromatography to remove byproducts .
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Microwave- or Ultrasound-Assisted Modifications: Recent advancements employ ultrasonic irradiation to accelerate the reaction, reducing processing times from hours to minutes. For example, Song et al. demonstrated that ultrasonic conditions (40 kHz, 60°C) improved yields of analogous α-aminophosphonates by 15–20% compared to thermal methods .
Key Reaction Parameters
Physicochemical Properties
Solubility and Stability
Diethyl 4-bromo-2-fluorobenzylphosphonate exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but is miscible with common organic solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | 30–40 |
| Dichloromethane | >100 |
Stability studies indicate that the compound decomposes at temperatures above 150°C. Long-term storage recommendations include inert atmospheres and temperatures below -20°C to prevent hydrolytic cleavage of the P-O bond .
Crystallographic and Conformational Analysis
X-ray diffraction data for related phosphonates (e.g., diethyl 4-bromobenzylphosphonate) reveal a gauche conformation around the P-C bond, with dihedral angles of 65–75° between the aryl ring and phosphonate group. The fluorine substituent in the 2-position likely induces additional steric strain, favoring twisted conformations that enhance reactivity in cross-coupling reactions .
Applications in Organic Synthesis
Horner-Emmons Olefination
This compound serves as a superior ylide precursor compared to traditional Wittig reagents due to its air stability and tunable electronics. For example, reaction with aldehydes in the presence of NaH produces α,β-unsaturated esters with high E-selectivity (>95%):
Notably, the electron-deficient aryl ring accelerates ylide formation, enabling reactions with sterically hindered aldehydes .
Medicinal Chemistry Intermediates
The bromo and fluoro substituents make this phosphonate valuable in drug discovery:
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Antifungal Agents: Analogous compounds are intermediates in triazole antifungals like voriconazole. The fluorine atom enhances membrane permeability, while bromine allows late-stage functionalization via Suzuki-Miyaura coupling .
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Kinase Inhibitors: Phosphonate-containing scaffolds derived from this compound show nanomolar IC₅₀ values against EGFR and VEGFR-2 in preclinical studies .
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